9Z,11Z-Hexadecadienal
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(9Z,11Z)-hexadeca-9,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3/b6-5-,8-7- |
InChI Key |
YLYWMNJAJOQSGH-ISTTXYCBSA-N |
Isomeric SMILES |
CCCC/C=C\C=C/CCCCCCCC=O |
Canonical SMILES |
CCCCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
Natural Occurrence and Characterization of 9z,11z Hexadecadienal
Identification in Pheromone Gland Extracts of Lepidopteran Species
The presence of 9Z,11Z-Hexadecadienal and its isomers has been confirmed in the pheromone gland extracts of several moth species. A notable example is the sugarcane borer, Diatraea saccharalis, where all four geometric isomers of 9,11-hexadecadienal have been identified. acs.orgnih.gov This discovery underscores the complexity of pheromone blends and the precise isomeric ratios required for effective chemical signaling.
Isolation and Analytical Confirmation Techniques
The identification of this compound from insect pheromone glands is a meticulous process involving the extraction of the glands followed by sophisticated analytical procedures.
Isolation: The initial step involves the careful dissection of the pheromone glands from female moths. These glands are typically located in the terminal segments of the abdomen. The excised glands are then subjected to solvent extraction, commonly using a non-polar solvent like hexane, to isolate the volatile pheromone components.
Analytical Confirmation: A combination of gas chromatography (GC) and mass spectrometry (MS) is the primary method for identifying the components of the pheromone extract. Gas chromatography separates the individual compounds in the mixture based on their volatility and interaction with the chromatographic column. The retention time of a suspected pheromone component is compared with that of a synthesized authentic standard to provide a preliminary identification.
For unequivocal confirmation, the effluent from the gas chromatograph is directed into a mass spectrometer (GC-MS). The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum provides a unique "fingerprint" of the molecule, which can be compared to the spectrum of a known standard.
Furthermore, coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used to determine which of the separated compounds are biologically active. In GC-EAD, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector) and the other passing over an excised male moth antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component. This technique was instrumental in confirming the activity of 9,11-hexadecadienal isomers in species like the sugarcane borer.
Quantification of this compound in Natural Blends
Once identified, quantifying the absolute and relative amounts of this compound and its isomers within the natural pheromone blend is crucial for understanding its biological function. This is typically achieved using gas chromatography. By comparing the peak areas of the natural pheromone components to those of known quantities of synthetic standards, researchers can determine the precise composition of the blend.
In the case of the sugarcane borer, Diatraea saccharalis, quantitative analysis of pheromone gland extracts revealed a specific ratio of the 9,11-hexadecadienal isomers. The blend was found to be predominantly composed of the (9Z,11E) isomer, with the (9Z,11Z) isomer being a minor, yet significant, component.
Stereoisomeric Landscape of 9,11-Hexadecadienals in Biological Systems
The biological activity of 9,11-hexadecadienals is highly dependent on their stereochemistry. The presence and ratio of different geometric isomers (cis/trans or Z/E) are critical for species recognition and reproductive isolation.
Co-occurrence and Relative Proportions of Geometric Isomers (e.g., 9Z,11E; 9E,11Z; 9E,11E)
In many Lepidopteran species, it is not a single isomer but a precise blend of geometric isomers of 9,11-hexadecadienal that constitutes the active sex pheromone. Research on the sugarcane borer, Diatraea saccharalis, has shown the presence of all four possible geometric isomers: (9Z,11Z), (9Z,11E), (9E,11Z), and (9E,11E). acs.orgnih.gov The synthesis of all four isomers was necessary to confirm their identity by comparing their gas chromatographic retention times with those of the compounds found in the gland extracts. acs.org
The relative proportions of these isomers are often highly specific. For instance, in D. saccharalis, the (9Z,11E) isomer is the most abundant, followed by the (9Z,11Z) isomer, with the other two isomers present in much smaller quantities. This precise ratio is vital for eliciting the full behavioral response in males.
Species-Specific Pheromone Blend Composition
The composition of the pheromone blend, including the specific isomers of 9,11-hexadecadienal and their ratios, varies significantly among different Lepidopteran species. This specificity is a key mechanism for preventing interbreeding between closely related species.
For example, while the sugarcane borer utilizes a blend of 9,11-hexadecadienal isomers, the carob moth, Ectomyelois ceratoniae, also uses a (Z,E)-9,11-tetradecadienal as a minor component in its pheromone blend, alongside a major component, (Z,E)-9,11,13-tetradecatrienal. nih.govmodares.ac.irpsu.edu This highlights how different species can utilize similar structural motifs in their pheromones but achieve specificity through variations in chain length, degree of unsaturation, and isomeric ratios.
Below is a data table illustrating the species-specific nature of pheromone blends containing 9,11-hexadecadienal isomers.
| Species | Family | Common Name | This compound | 9Z,11E-Hexadecadienal | 9E,11Z-Hexadecadienal | 9E,11E-Hexadecadienal | Other Key Components |
| Diatraea saccharalis | Crambidae | Sugarcane Borer | Present (minor) | Present (major) | Present (trace) | Present (trace) | Hexadecanal, (Z)-11-Hexadecenal |
| Ectomyelois ceratoniae | Pyralidae | Carob Moth | Not Reported | Present (minor, as tetradecadienal) | Not Reported | Not Reported | (Z,E)-9,11,13-tetradecatrienal, (Z)-9-tetradecenal nih.govmodares.ac.irpsu.edu |
Table 1: Species-Specific Pheromone Blend Composition Involving 9,11-Hexadecadienal Isomers.
Stereochemical Specificity and Biological Functions of 9z,11z Hexadecadienal
Role as a Minor or Ancillary Pheromone Component
9Z,11Z-Hexadecadienal has been identified as a minor component of the female sex pheromone blend in the sugarcane borer, Diatraea saccharalis. While the major component of this species' pheromone is (9Z,11E)-hexadecadienal, chemical analysis of female pheromone glands has revealed the presence of all four geometric isomers of 9,11-hexadecadienal, including the 9Z,11Z isomer researchgate.netnih.gov. In addition to these isomers, the pheromone blend also contains other compounds such as hexadecanal and (Z)-hexadec-11-enal nih.govuliege.be.
Gas chromatography-electroantennographic detection (GC-EAD) studies have demonstrated that male Diatraea saccharalis antennae are responsive to this compound, indicating that they possess the sensory neurons to detect this specific isomer researchgate.net. The relative abundance of the 9Z,11Z isomer in the pheromone gland is significantly lower than that of the major (9Z,11E) isomer. One analysis reported the ratio of the (9Z,11E) to the (9Z,11Z) isomer to be approximately 87:13 uliege.be. The consistent presence of this compound in the pheromone gland, coupled with the male's ability to detect it, strongly suggests a functional role for this minor component in the chemical communication of Diatraea saccharalis.
**Table 1: Pheromone Components Identified in *Diatraea saccharalis***
| Compound Name | Chemical Formula | Role |
|---|---|---|
| (9Z,11E)-Hexadecadienal | C16H28O | Major Component |
| This compound | C16H28O | Minor Component |
| (9E,11Z)-Hexadecadienal | C16H28O | Minor Component |
| (9E,11E)-Hexadecadienal | C16H28O | Minor Component |
| (Z)-Hexadec-11-enal | C16H30O | Minor Component |
| Hexadecanal | C16H32O | Minor Component |
Behavioral Modulation by Pheromone Blends Containing this compound
The behavioral responses of male moths to pheromone blends are often complex, with minor components capable of significantly altering the response to the major attractant. These modulatory effects can be either synergistic, enhancing the attractive power of the blend, or antagonistic, reducing or inhibiting the response.
Synergistic Interactions with Major Pheromone Components
While the precise synergistic role of this compound in Diatraea saccharalis has not been extensively detailed in behavioral studies, the general importance of a complete pheromone blend for eliciting a full behavioral repertoire is well-established. In D. saccharalis, flight tunnel assays have shown that while the major component, (9Z,11E)-hexadecadienal, is attractive on its own, the addition of other minor components can significantly enhance the behavioral response of males, leading to a level of attraction comparable to that of the natural female extract uliege.bescielo.brsemanticscholar.org. Although these studies did not isolate the specific contribution of the 9Z,11Z isomer, the electrophysiological response of males to this compound suggests it is a behaviorally relevant component of the blend. Further research is needed to elucidate the specific synergistic effects of this compound in combination with the major pheromone components of D. saccharalis.
Antagonistic Effects of Isomers and Analogues
In many moth species, incorrect isomeric ratios or the presence of specific isomers can have an antagonistic effect, disrupting mate recognition and preventing interspecific mating. While the presence of all four isomers of 9,11-hexadecadienal in the pheromone gland of Diatraea saccharalis has been confirmed, the specific behavioral effect of each minor isomer, including this compound, has not been fully characterized in isolation researchgate.netnih.gov. It is plausible that the precise ratio of these isomers is critical for species-specific signaling, and that deviations from the natural blend could lead to reduced attraction. However, direct behavioral evidence demonstrating an antagonistic effect of this compound when presented in unnatural ratios to D. saccharalis males is currently lacking.
Reproductive Isolation and Species Discrimination Mechanisms
The specificity of pheromone blends is a key mechanism for reproductive isolation among closely related and sympatric insect species. The unique combination and ratio of pheromone components allow males to distinguish between conspecific and heterospecific females, thus preventing costly and often inviable interspecific matings.
In the genus Diatraea, different species utilize distinct blends of C16 and C18 aldehydes as their sex pheromones. For instance, Diatraea considerata uses a blend of (Z)-hexadec-11-enal, (Z)-hexadec-7-enal, and (Z)-octadec-13-enal, while Diatraea grandiosella employs a mix of (Z)-hexadec-11-enal, (Z)-hexadec-9-enal, and (Z)-octadec-13-enal researchgate.net. The presence of a specific blend of 9,11-hexadecadienal isomers, including this compound, in Diatraea saccharalis likely contributes to its reproductive isolation from these and other related species. The male's olfactory system is finely tuned to the species-specific ratio of these components, and any significant deviation would likely result in a reduced or absent behavioral response. Studies on Argentine populations of D. saccharalis from different host plants and regions have shown evidence of prezygotic and postzygotic incompatibility, suggesting the possibility of incipient speciation where pheromonal differences could play a role nih.gov.
Geographic and Population Variation in Pheromone Profiles
The composition of sex pheromone blends can exhibit geographic variation within a single species, potentially reflecting local adaptation or the early stages of reproductive divergence. In Diatraea saccharalis, studies have revealed significant variation in the ratio of two major pheromone components, (9Z,11E)-hexadecadienal and (Z)-hexadec-11-enal, across different populations in Brazil and Colombia.
Table 2: Geographic Variation in the Ratio of (9Z,11E)-Hexadecadienal to (Z)-Hexadec-11-enal in Diatraea saccharalis Populations
| Population Location | Ratio of (9Z,11E)-Hexadecadienal : (Z)-Hexadec-11-enal |
|---|---|
| São Paulo, Brazil | 9:1 |
| Paraná, Brazil | 6:1 |
| Pernambuco, Brazil | 3:1 |
| Colombia | 3:1 |
Source: Adapted from research on geographic variation of sex pheromones in D. saccharalis.
This documented variation in the pheromone blend highlights the potential for localized differences in chemical communication signals. While these studies have focused on the ratio of the major components, it is plausible that the ratios of the minor 9,11-hexadecadienal isomers, including this compound, also vary geographically. Such variation could have implications for the effectiveness of pheromone-based pest management strategies and may be correlated with genetic divergence among these populations. However, detailed analyses of the geographic variation of all four 9,11-hexadecadienal isomers across the range of D. saccharalis have yet to be conducted.
Advanced Synthetic Methodologies for 9z,11z Hexadecadienal
Stereoselective Construction of the (9Z,11Z)-Conjugated Diene System
The cornerstone of synthesizing 9Z,11Z-Hexadecadienal lies in the stereocontrolled formation of the C9-C10 and C11-C12 double bonds in the Z configuration. Several strategies have been effectively employed to achieve this, each with its own advantages and limitations.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with good to excellent selectivity, especially under salt-free conditions. wikipedia.orgorganic-chemistry.org
For the synthesis of a (Z,Z)-diene like this compound, a common approach involves the reaction of a non-stabilized phosphorane with an α,β-unsaturated aldehyde. The inherent preference of the non-stabilized ylide for Z-olefination directs the formation of the new double bond in the desired configuration.
A representative Wittig-based synthesis could involve the reaction of a C11-phosphonium ylide with a (Z)-α,β-unsaturated C5-aldehyde. The success of this strategy hinges on the availability of the stereochemically pure unsaturated aldehyde precursor.
| Reagent 1 | Reagent 2 | Conditions | Product | Selectivity |
| Non-stabilized Phosphonium Ylide | Aldehyde | Salt-free | (Z)-Alkene | High Z-selectivity |
| Stabilized Phosphonium Ylide | Aldehyde | Standard | (E)-Alkene | High E-selectivity |
This table illustrates the general stereochemical outcomes of the Wittig reaction based on the ylide type.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the stereoselective synthesis of conjugated dienes. mdpi.comnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the formation of C(sp²)–C(sp²) bonds with retention of the stereochemistry of the starting vinyl partners. mdpi.comnih.gov
In the context of this compound synthesis, a Suzuki-Miyaura coupling could involve the reaction of a (Z)-vinylborane with a (Z)-vinyl halide. The key to this approach is the stereoselective synthesis of the vinylborane (B8500763) and vinyl halide fragments.
For instance, hydroboration of a terminal alkyne with a sterically hindered borane (B79455) followed by protonolysis can provide the necessary (Z)-vinylborane. Similarly, various methods exist for the stereoselective synthesis of (Z)-vinyl halides. The palladium-catalyzed coupling of these two fragments then proceeds with high fidelity, preserving the Z-geometry of both double bonds in the final diene product.
A study by Tatamidani et al. demonstrated the utility of palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds for ketone synthesis, a reaction that proceeds under mild conditions and is compatible with various functional groups. organic-chemistry.org While not a direct diene synthesis, this highlights the versatility of palladium catalysis in forming carbon-carbon bonds with high control.
| Coupling Reaction | Vinyl Partner 1 | Vinyl Partner 2 | Catalyst | Outcome |
| Suzuki-Miyaura | (Z)-Vinylborane | (Z)-Vinyl Halide | Pd(0) complex | (Z,Z)-Diene |
| Negishi | (Z)-Vinylzinc | (Z)-Vinyl Halide | Pd(0) complex | (Z,Z)-Diene |
| Stille | (Z)-Vinylstannane | (Z)-Vinyl Halide | Pd(0) complex | (Z,Z)-Diene |
This table summarizes common palladium-catalyzed cross-coupling reactions for the synthesis of (Z,Z)-dienes.
Hydroboration of alkynes is a versatile method for the synthesis of vinylboranes with defined stereochemistry. The syn-addition of a borane to a terminal alkyne, followed by protonolysis of the resulting vinylborane, typically yields a (Z)-alkene. This approach can be extended to the synthesis of conjugated dienes.
A strategy for constructing the (9Z,11Z)-diene system could involve the hydroboration of a suitable enyne precursor. The hydroboration would occur selectively at the alkyne, and subsequent protonolysis would generate the second Z-double bond. The success of this method relies on the regioselectivity of the hydroboration and the stereospecificity of the subsequent steps.
Research into the hydroboration of 1-halo-1-alkynes has shown that subsequent reactions can lead to the formation of (Z,Z)-dienes with high stereoselectivity (≥98%). nih.gov This methodology provides a powerful and selective route to this class of compounds.
Convergent and Divergent Synthetic Routes from Common Precursors
In contrast, a divergent synthesis starts from a common precursor and, through a series of reactions, generates a library of related compounds. wikipedia.org While less common for the synthesis of a single target molecule, a divergent approach could be employed to create a series of analogs of this compound for structure-activity relationship studies. This would involve synthesizing a common intermediate that can be elaborated into different final products.
Chromatographic and Crystallization Techniques for Isomeric Purity Enhancement
Even with highly stereoselective reactions, the synthesis of this compound may produce small amounts of other geometric isomers (e.g., (E,Z), (Z,E), or (E,E)). Achieving high isomeric purity is often critical for biological activity. Therefore, purification techniques are essential.
Chromatography is a primary method for separating geometric isomers. chromatographytoday.com Due to the subtle differences in polarity and shape between Z and E isomers, specialized chromatographic techniques are often required. chromatographytoday.com
Argentation chromatography , where silica (B1680970) gel is impregnated with silver nitrate, is a particularly effective method for separating unsaturated compounds. The silver ions form weak complexes with the π-electrons of the double bonds, and the strength of this interaction differs for cis and trans isomers, allowing for their separation.
High-performance liquid chromatography (HPLC) , especially with specialized columns, can also provide excellent separation of geometric isomers.
Crystallization can also be a powerful purification technique, particularly if one isomer forms a more stable crystal lattice. Fractional crystallization can be used to enrich the desired isomer from a mixture.
The choice of purification method depends on the scale of the synthesis and the specific properties of the isomeric mixture. A combination of these techniques may be necessary to achieve the desired level of isomeric purity.
Neurobiological Mechanisms of 9z,11z Hexadecadienal Chemoreception
Olfactory Receptor Neuron (ORN) Responses to Aldehyde Pheromones
The initial step in the perception of 9Z,11Z-Hexadecadienal involves its detection by specialized Olfactory Receptor Neurons (ORNs) located within hair-like structures called sensilla on the male moth's antennae. These neurons are finely tuned to detect specific pheromone components, including aldehydes. Electrophysiological techniques, such as single-sensillum recording (SSR), have been instrumental in characterizing the responses of these ORNs.
In the closely related species, Spodoptera littoralis, ORNs housed in trichoid sensilla have been shown to respond selectively to different aldehyde and acetate (B1210297) pheromone components. For example, specific ORNs are tuned to the major pheromone component, (Z)9,(E)11-tetradecadienyl acetate, while others respond to different minor components. This specificity is crucial for the male to distinguish the unique pheromone blend of its own species from that of others, ensuring reproductive isolation. While direct electrophysiological data for this compound is not extensively documented in publicly available research, the principles of ORN response to aldehyde pheromones in related species provide a strong framework for understanding its detection. The firing rate of a specific ORN is typically dose-dependent, increasing with the concentration of the stimulating pheromone.
Identification and Functional Characterization of Moth Odorant Receptors (ORs) Sensitive to this compound
At the molecular level, the specificity of ORNs is determined by the Odorant Receptors (ORs) expressed on their dendritic membranes. These transmembrane proteins are responsible for binding to specific pheromone molecules and initiating the signal transduction cascade.
Expression Systems for Receptor Deconvolution
Identifying the specific OR that responds to this compound requires functional characterization, a process often carried out in heterologous expression systems. This involves expressing a candidate OR gene in a system that lacks its own native ORs, allowing for the unambiguous testing of its ligand specificity. Commonly used systems include:
Xenopus oocytes: These large frog eggs can be injected with cRNA encoding a specific OR and the obligatory co-receptor (Orco). The response of the oocyte to a panel of chemical stimuli can then be measured as an inward current using two-electrode voltage clamp electrophysiology.
Drosophila "empty neuron" system: This genetic tool utilizes Drosophila melanogaster mutants that lack their own endogenous OR in a specific class of olfactory sensilla. A candidate moth OR can then be expressed in these "empty" neurons. The response of these transformed neurons to various compounds is then recorded using single-sensillum recording, providing a more in-vivo-like environment for receptor characterization.
These techniques have been successfully employed to deorphanize numerous moth ORs, linking specific receptors to their corresponding pheromone ligands.
Ligand Binding and Activation Profiles of Specific ORs
While the specific receptor for this compound has not been definitively identified and characterized in all relevant species, studies on related Spodoptera species have shed light on the specificity of pheromone receptors. For instance, in Spodoptera litura, the odorant receptor SlituOR6 has been functionally characterized and found to be specifically tuned to (Z,E)-9,12-tetradecadienyl acetate, a key component of its pheromone blend. Similarly, in Spodoptera frugiperda, SfruOR13 is highly sensitive to the major sex pheromone component Z9-14:OAc.
These studies reveal that individual ORs can be highly specific to a particular pheromone component. However, some ORs exhibit a degree of promiscuity, responding to structurally similar compounds, albeit often with lower sensitivity. It is therefore plausible that an OR exists in species utilizing this compound that is either specifically tuned to this compound or responds to it as part of a broader recognition profile for C16 aldehydes.
| Receptor | Species | Primary Ligand | Expression System |
| SlituOR6 | Spodoptera litura | (Z,E)-9,12-tetradecadienyl acetate | Xenopus oocytes |
| SfruOR13 | Spodoptera frugiperda | (Z)-9-tetradecenyl acetate | Xenopus oocytes |
Involvement of Pheromone Binding Proteins (PBPs) in Ligand Delivery
Before a hydrophobic pheromone molecule like this compound can reach and activate an OR on the dendritic membrane of an ORN, it must traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by Pheromone Binding Proteins (PBPs), which are small, soluble proteins abundantly present in the sensillar lymph.
PBPs are thought to perform several crucial functions:
Solubilization: They bind to hydrophobic pheromone molecules upon their entry through the pores of the sensillum, rendering them soluble in the aqueous lymph.
Protection: They may protect the pheromone from enzymatic degradation within the sensillum.
Delivery: They transport the pheromone to the OR on the neuronal membrane.
Comparative Olfactory Physiology Across Related Insect Species
The evolution of reproductive isolation between closely related moth species is often driven by divergence in their chemical communication systems. This can manifest as differences in the composition of the female pheromone blend and corresponding changes in the male's olfactory system.
Comparative studies of olfactory physiology across different Spodoptera species have revealed both conservation and divergence in their responses to pheromones. For example, while different Spodoptera species utilize distinct pheromone blends, their male antennae often show responses to a range of related compounds. This suggests a degree of overlap in the receptive ranges of their ORNs and ORs.
Ecological Relevance and Research Applications of 9z,11z Hexadecadienal in Integrated Pest Management Contexts
Research on Pheromone-Mediated Mating Disruption Strategies
Mating disruption is a cornerstone of modern IPM, utilizing synthetic pheromones to permeate an area and interfere with the ability of male insects to locate females, thereby reducing mating success and subsequent pest populations. While the theoretical basis for using 9Z,11Z-Hexadecadienal in such strategies exists due to its identification in insect pheromones, specific field research is not widely documented.
Evaluation of Synthetic this compound in Field Studies
Design and Optimization of Pheromone Dispenser Systems for Research
The design and optimization of pheromone dispensers are critical for the effective release of semiochemicals in mating disruption and monitoring programs. Research in this area is extensive for a wide range of pheromones, focusing on materials that ensure a consistent release rate over a prolonged period, protecting the active ingredient from environmental degradation. However, specific research detailing the development of dispensers exclusively for this compound is not prominent in the scientific literature. General principles of dispenser design, such as polyethylene vials and membrane-based systems, would theoretically be applicable, but optimization would require empirical data on the release kinetics and field performance of this specific compound.
Development of Monitoring Tools for Insect Population Dynamics
Pheromone-baited traps are essential tools for monitoring the presence, abundance, and seasonal activity of pest insects. This information is vital for making informed decisions within an IPM framework, such as the timing of control measures.
Attractant Efficacy in Research Trapping Systems
The efficacy of this compound as a primary attractant in trapping systems is not well-established. In studies on the sugarcane borer, Diatraea saccharalis, while this compound was identified in the pheromone gland, electrophysiological studies showed that it elicited a relatively weaker antennal response in males compared to the major component, (9Z,11E)-hexadecadienal. This suggests that its role is likely secondary, possibly acting as a synergist within the natural pheromone blend rather than a potent standalone attractant. Consequently, there is a lack of field data demonstrating high trap captures using lures baited solely with this compound.
Specificity of Lures in Differentiating Target and Non-Target Species
A key advantage of pheromone-based lures is their high degree of species-specificity, which minimizes the capture of non-target and beneficial insects. While this is a general characteristic of pheromones, specific data on the cross-attraction of non-target species to this compound is not available. Determining the specificity of a lure requires field trials where the captures in traps baited with the compound are compared to control traps and traps baited with other known attractants. Such studies are essential before a compound can be confidently integrated into a species-specific monitoring program.
Environmental and Non-Target Impact Research of Pheromonal Communication Disruption
A significant benefit of using pheromones in pest management is their presumed low environmental impact and high safety profile for non-target organisms. Pheromones are naturally occurring, used in very small quantities, and are species-specific. The U.S. Environmental Protection Agency (EPA) generally considers lepidopteran pheromones to be of low toxicological concern, often exempting them from the requirement of a tolerance on food commodities. However, specific ecotoxicological studies on this compound are not detailed in the available literature. While the general safety of lepidopteran pheromones is a reasonable starting point, specific research would be necessary to confirm the lack of adverse effects on local ecosystems, including soil and water organisms, as well as terrestrial non-target insects such as pollinators and predators.
Future Directions and Emerging Research Avenues
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Pheromone Research
The integration of advanced "omics" technologies, particularly proteomics and metabolomics, is revolutionizing the study of pheromone biosynthesis and perception. These approaches allow for a comprehensive analysis of the proteins and metabolites involved in the intricate processes of producing and detecting chemical signals like 9Z,11Z-Hexadecadienal.
Integrative proteomics and metabolomics have been employed to investigate the neural transduction of female pheromone signals in the male antennae of moth species. In one such study, researchers compared the proteomic and metabolic profiles of male antennae before and after stimulation by female pheromones. This led to the identification of numerous differentially expressed proteins and metabolites, providing a snapshot of the molecular changes that occur during pheromone perception. For instance, key proteins such as tyrosine hydroxylase and glutathione (B108866) S-transferase delta 3, along with metabolites like tyramine (B21549) and n-oleoyl dopamine, were found to have altered expression levels, suggesting their involvement in regulating neuron activity for enhanced signal transmission. biorxiv.orgoup.com
Metabolomic investigations are also shedding light on the biosynthesis of pheromones. By analyzing the metabolic profiles of pheromone-producing tissues, researchers can identify key intermediates and enzymatic steps in the biosynthetic pathway. For example, metabolomic and differential gene expression analyses in the Eurasian spruce bark beetle, Ips typographus, have helped to identify candidate genes involved in the production of its aggregation pheromone components. nih.gov Such studies provide a more holistic understanding of how an organism produces its specific pheromone blend. agriscigroup.us
The following table summarizes some of the key proteins and metabolites identified through omics studies that are implicated in pheromone signaling pathways.
| Molecule Type | Name | Observed Change Upon Pheromone Stimulation | Potential Role in Pheromone Signaling |
| Protein | Tyrosine Hydroxylase | Up-regulated | Regulation of neuron activity |
| Protein | Cryptochrome-1 | Up-regulated | Continuous perception of signals |
| Protein | Tachykinin | Up-regulated | Enhanced transmission of neural impulses |
| Protein | Glutathione S-transferase delta 3 | Up-regulated | Reception and transduction of signals |
| Metabolite | Tyramine | Altered levels | Regulation of neuron activity |
| Metabolite | Tryptamine | Altered levels | Neural impulse transmission |
| Metabolite | N-oleoyl dopamine | Altered levels | Continuous perception of signals |
| Metabolite | N-stearoyl tyrosine | Altered levels | Reception and transduction of signals |
This table is illustrative and based on findings from studies on various moth species. biorxiv.orgoup.com
Computational Modeling and Structural Biology of Pheromone-Receptor Interactions
Understanding how a specific pheromone molecule like this compound interacts with its corresponding receptor is fundamental to deciphering the basis of its specificity and sensitivity. Computational modeling and structural biology are providing unprecedented insights into these molecular interactions.
Biophysical models of the entire pheromone transduction cascade in insect olfactory receptor neurons have been developed. These models incorporate processes from the initial transport of the pheromone molecule to the generation of the nerve impulse. nih.govnih.gov They help to simulate the kinetics of second messengers and the opening and closing of ion channels, providing a dynamic view of signal transduction. nih.govnih.govresearchgate.net Such models can predict the roles of different ion channels at varying pheromone concentrations. nih.govresearchgate.net
At the atomic level, molecular docking simulations are used to predict the binding modes of pheromone components within the binding pocket of their receptors. acs.orgmdpi.com These studies have identified key amino acid residues that are critical for the specific interaction between a pheromone and its binding protein. acs.org For instance, in the moth Agriphila aeneociliella, molecular docking revealed that the pheromone-binding protein AaenPBP1 has a strong binding affinity for the female sex pheromone, (Z)-9-Hexadecenyl acetate (B1210297), and identified a specific serine residue (Ser56) as being important for this interaction through the formation of hydrogen bonds. mdpi.com
Structural biology has also shed light on the nature of odorant-binding proteins (OBPs), which are thought to transport hydrophobic pheromones through the aqueous environment of the sensillum lymph to the olfactory receptors. wikipedia.orgmdpi.comroyalsocietypublishing.org While insect and vertebrate OBPs have little sequence similarity, they share functional characteristics. wikipedia.org Insect OBPs are typically small, globular proteins composed of alpha-helices, with a conserved pattern of cysteine residues forming disulfide bonds that stabilize their structure. mdpi.comnih.gov The three-dimensional structures of these proteins reveal a hydrophobic binding cavity that accommodates the pheromone molecule. mdpi.com
| Methodology | Key Insights Provided | Example Application |
| Biophysical Modeling | Simulates the entire pheromone transduction cascade, from molecule arrival to nerve impulse generation. nih.govnih.gov | Predicting the roles of different ion channels at varying pheromone concentrations. nih.govresearchgate.net |
| Molecular Docking | Predicts the binding orientation of a pheromone within a receptor's binding pocket. acs.org | Identifying critical amino acid residues for pheromone-receptor interaction. acs.org |
| X-ray Crystallography / NMR Spectroscopy | Determines the three-dimensional structure of odorant-binding proteins and receptors. | Revealing the hydrophobic binding pocket that accommodates the pheromone molecule. mdpi.com |
Biotechnological Production of Pheromone Components through Heterologous Expression Systems
The chemical synthesis of insect pheromones, especially those with complex structures, can be costly and environmentally challenging. frontiersin.orgnih.gov A promising and sustainable alternative is the biotechnological production of these compounds using engineered microorganisms as cell factories. engconfintl.org
Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as powerful platforms for producing fatty acid-derived pheromones. frontiersin.orgnih.gov These yeasts naturally produce C16 and C18 fatty acids, which are the precursors for many moth pheromones. frontiersin.org By introducing and expressing key biosynthetic enzymes from insects, such as desaturases and fatty acyl-CoA reductases, the metabolic pathways of these yeasts can be reprogrammed to produce specific pheromone components. oup.comnih.gov
Metabolic engineering strategies have been successfully employed to enhance pheromone production in yeast. These strategies include increasing the supply of precursors and cofactors, eliminating competing metabolic pathways, and modulating the activity of key enzymes. frontiersin.org For example, engineered strains of Y. lipolytica have been developed to produce significant quantities of pheromone precursors. In one study, by applying various metabolic engineering strategies, including preventing the degradation of the fatty alcohol product and increasing the precursor supply, the production of (Z)-11-hexadecenol was increased to 2.57 g/L. frontiersin.org
The following table highlights some examples of moth pheromone components that have been successfully produced in engineered yeast systems.
| Pheromone Component | Producing Organism | Key Engineered Enzymes | Reported Titer |
| (Z)-11-Hexadecenol | Yarrowia lipolytica | Desaturase (AtrΔ11), Reductase (HarFAR) | 2.57 g/L |
| (Z)-9-Tetradecenol | Yarrowia lipolytica | Desaturase (DmeΔ9), Reductase (HarFAR) | 73.6 mg/L |
| (Z)-9-Tetradecenyl acetate | Yarrowia lipolytica | Desaturase (DmeΔ9), Reductase (HarFAR), Acetyltransferase (ATF1) | 7.3 mg/L |
| (Z)-7-Dodecenol | Yarrowia lipolytica | Desaturase (Dmd9), Reductase (HarFAR), Peroxisomal Oxidase | 0.10 ± 0.02 mg/L |
| (Z)-9-Dodecenol | Yarrowia lipolytica | Desaturase (Lbo_PPTQ), Reductase (HarFAR), Peroxisomal Oxidase | 0.21 ± 0.03 mg/L |
Data compiled from multiple sources. frontiersin.orgoup.comnih.gov
Beyond yeast, engineered plants are also being explored as "green factories" for pheromone production. nih.gov Genes for pheromone biosynthesis have been transiently expressed in plants like Nicotiana benthamiana, demonstrating the potential to use plants as natural dispensers of insect pheromones for pest control. nih.govresearchgate.net
Understanding the Evolutionary Dynamics of Pheromone Systems and Receptor Diversification
Pheromone communication systems are a key factor in reproductive isolation and are thought to have played a significant role in the diversification of insects, particularly moths. pnas.org Understanding the evolutionary dynamics of these systems, including how new pheromone signals and corresponding receptors arise, is a major area of research.
The evolution of moth sex pheromones is a classic evolutionary puzzle: how can a signal and its specific reception evolve in concert? nih.gov Research suggests that shifts in pheromone blends can occur through mechanisms such as the activation of previously nonfunctional genes. For example, a major change in the pheromone of an Ostrinia species is hypothesized to have occurred through the activation of a latent desaturase gene. nih.gov
The diversification of pheromone receptors is another crucial aspect of this evolutionary process. Pheromone receptors in moths belong to the insect odorant receptor family and are often highly expressed in male antennae. pnas.orgfrontiersin.orgfrontiersin.org The evolution of these receptors can involve gene duplication followed by functional divergence. A study on Spodoptera moths revealed that a gene duplication event, followed by mutations in the binding pocket of one of the resulting receptor copies, led to the emergence of a new receptor specifically tuned to a novel pheromone component. pnas.org This demonstrates how new specificities in pheromone detection can evolve, potentially leading to the formation of new species. pnas.org
Studies have identified both highly specific and more broadly tuned pheromone receptors in various moth species. frontiersin.orgfrontiersin.org The highly specific receptors are crucial for accurately identifying mates of the same species, while the more broadly tuned receptors may be involved in detecting the pheromones of other species, which can help to prevent interbreeding. pnas.org The ongoing discovery of new pheromone receptor lineages suggests that our understanding of the evolution of these systems is still expanding. nih.gov
| Evolutionary Mechanism | Description | Example |
| Activation of Latent Genes | A previously nonfunctional or silent gene involved in pheromone biosynthesis becomes activated, leading to the production of a novel pheromone component. | A major shift in the pheromone of an Ostrinia species is thought to have occurred through the activation of a latent desaturase gene. nih.gov |
| Gene Duplication and Divergence | A gene encoding a pheromone receptor is duplicated, and one of the copies subsequently acquires mutations that alter its binding specificity, allowing it to detect a new pheromone component. | In Spodoptera littoralis and S. litura, a duplication of the OR5 gene followed by mutations led to a new receptor specifically tuned to (Z,E)-9,11-tetradecadienyl acetate. pnas.org |
| Changes in Gene Regulation | Alterations in the expression patterns of biosynthetic enzymes or receptor genes can lead to changes in the pheromone blend or the male's response. | Evidence from intra- and interspecific crosses in moths suggests the presence of regulatory genes that control pheromone production and response, though these genes are yet to be fully identified. nih.gov |
Q & A
Q. How can computational chemistry predict the binding affinity of this compound to olfactory receptors?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions using crystal structures (e.g., BmorPBP1 in Bombyx mori). Molecular Dynamics (MD) simulations (100+ ns) assess binding stability. In silico predictions are validated via site-directed mutagenesis of receptor proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
